molecular formula C141H271N3O58P- B14034511 DSPE-PEG46-NH-Mal

DSPE-PEG46-NH-Mal

Cat. No.: B14034511
M. Wt: 2967.6 g/mol
InChI Key: UWURYGSPACNPEA-NVEVJRGJSA-M
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Description

DSPE-PEG46-NH-Mal is a phospholipid-polyethylene glycol (PEG) conjugate composed of three functional components:

  • DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): A saturated phospholipid that confers amphiphilic properties, enabling integration into lipid bilayers (e.g., liposomes or cell membranes) .
  • PEG46: A 46-unit polyethylene glycol chain that enhances hydrophilicity, prolongs circulation half-life, and reduces immunogenicity .
  • NH-Mal: A heterobifunctional linker featuring a primary amine (-NH₂) and maleimide (-Mal). The amine allows covalent coupling to carboxyl groups (via EDC/NHS chemistry), while the maleimide reacts with thiols (-SH) for site-specific conjugation to peptides, antibodies, or proteins .

Key Specifications (from ):

Parameter Value
Molecular Formula C₁₄₁H₂₇₁N₃O₅₈P⁻
Molecular Weight 2967.61 g/mol
Purity >95%
Price (50 mg) $580

This compound is widely used in drug delivery systems (e.g., PEGylated liposomes) and targeted therapies due to its dual-reactive termini and biocompatibility .

Properties

Molecular Formula

C141H271N3O58P-

Molecular Weight

2967.6 g/mol

IUPAC Name

[(2S)-2,3-di(octadecanoyloxy)propyl] 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxycarbonylamino]ethyl phosphate

InChI

InChI=1S/C141H272N3O58P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-139(148)199-133-135(202-140(149)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)134-201-203(151,152)200-42-39-143-141(150)198-132-131-197-130-129-196-128-127-195-126-125-194-124-123-193-122-121-192-120-119-191-118-117-190-116-115-189-114-113-188-112-111-187-110-109-186-108-107-185-106-105-184-104-103-183-102-101-182-100-99-181-98-97-180-96-95-179-94-93-178-92-91-177-90-89-176-88-87-175-86-85-174-84-83-173-82-81-172-80-79-171-78-77-170-76-75-169-74-73-168-72-71-167-70-69-166-68-67-165-66-65-164-64-63-163-62-61-162-60-59-161-58-57-160-56-55-159-54-53-158-52-51-157-50-49-156-48-47-155-46-45-154-44-43-153-41-38-142-136(145)37-40-144-137(146)35-36-138(144)147/h35-36,135H,3-34,37-134H2,1-2H3,(H,142,145)(H,143,150)(H,151,152)/p-1/t135-/m0/s1

InChI Key

UWURYGSPACNPEA-NVEVJRGJSA-M

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@@H](COP(=O)([O-])OCCNC(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O)OC(=O)CCCCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O)OC(=O)CCCCCCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-polyethylene glycol46-NH-Maleimide involves the conjugation of polyethylene glycol to 1,2-distearoyl-sn-glycero-3-phosphoethanolamine. The reaction typically proceeds under mild conditions to avoid degradation of the lipid and polymer components. The maleimide group is introduced to the polyethylene glycol chain, which allows for further functionalization with thiol-containing molecules .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using high-purity reagents and stringent reaction conditions to ensure consistency and quality. The process includes purification steps such as chromatography to remove any unreacted starting materials and by-products. The final product is then lyophilized and stored under controlled conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-polyethylene glycol46-NH-Maleimide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-polyethylene glycol46-NH-Maleimide involves its ability to form stable micelles and liposomes that can encapsulate therapeutic agents. The maleimide group facilitates the conjugation of thiol-containing molecules, allowing for targeted delivery. The polyethylene glycol component provides steric stabilization, prolonging circulation time and reducing uptake by the reticuloendothelial system .

Comparison with Similar Compounds

Functional Implications :

  • Solubility and Stability : Longer PEG chains (e.g., PEG46) improve aqueous solubility and reduce aggregation in biological fluids .
  • Pharmacokinetics : PEG46’s larger size enhances steric stabilization, increasing circulation time compared to PEG36 .
  • Conjugation Efficiency : Longer PEG chains may reduce steric hindrance during maleimide-thiol coupling, improving ligand attachment yields .

This compound vs. DSPE-SS-PEG-NHS

DSPE-SS-PEG-NHS incorporates a disulfide bond (SS) and NHS ester, enabling distinct biochemical applications:

Parameter This compound DSPE-SS-PEG-NHS
Reactive Groups Maleimide (-Mal), Amine (-NH₂) NHS ester (-NHS), Disulfide (-SS-)
Conjugation Targets Thiols (-SH) Amines (-NH₂)
Stimuli-Responsive No Yes (cleavable in reducing environments)
Primary Applications Stable ligand anchoring (e.g., antibody-drug conjugates) Redox-sensitive drug release (e.g., intracellular delivery)

Functional Implications :

  • Stability vs. Responsiveness : this compound forms stable thiol bonds, ideal for long-term targeting, whereas DSPE-SS-PEG-NHS’s disulfide bond breaks under reducing conditions (e.g., in tumor microenvironments), enabling controlled payload release .
  • Conjugation Chemistry : Maleimide-thiol bonds (this compound) are pH-stable but prone to hydrolysis, while NHS-amine bonds (DSPE-SS-PEG-NHS) are rapid but require neutral pH for efficiency .

Research Findings and Data

  • PEG Length Optimization: Studies suggest PEG46’s extended chain minimizes opsonization (protein adsorption) by 20–30% compared to PEG36, enhancing nanocarrier stealth properties .
  • Maleimide Stability : At physiological pH (7.4), this compound retains >90% maleimide activity for 8 hours, but hydrolysis reduces efficacy by 50% after 24 hours, necessitating fresh preparation for in vivo use .
  • Cost-Benefit Analysis : Despite its higher price, this compound’s prolonged circulation half-life (≈48 hours vs. 36 hours for PEG36) justifies its use in systemic therapies requiring sustained delivery .

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